molecular formula C₄₇H₅₁NO₁₅ B027951 3’-p-Hydroxypaclitaxel CAS No. 132160-32-8

3’-p-Hydroxypaclitaxel

Katalognummer: B027951
CAS-Nummer: 132160-32-8
Molekulargewicht: 869.9 g/mol
InChI-Schlüssel: XKSMHFPSILYEIA-MZXODVADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-p-Hydroxypaclitaxel is a metabolite of the widely used chemotherapeutic drug paclitaxel. It is formed through the enzymatic hydroxylation of paclitaxel at the 3’ position on the phenyl ring. This compound, although less potent than paclitaxel, contributes to the overall antitumor activity observed in patients undergoing paclitaxel therapy .

Wissenschaftliche Forschungsanwendungen

3’-p-Hydroxypaclitaxel has several scientific research applications:

Wirkmechanismus

Target of Action

3’-p-Hydroxypaclitaxel, a derivative of the anticancer drug Paclitaxel, primarily targets β-tubulin . β-tubulin is a protein component of microtubules, which are essential structures for cell division .

Mode of Action

This compound, like Paclitaxel, binds to β-tubulin and stabilizes microtubules . This stabilization inhibits the normal dynamic reorganization of microtubules, which is crucial for cell division . As a result, the cell cycle is arrested in its mitotic phase, leading to the inhibition of cancer cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle . By binding to β-tubulin and stabilizing microtubules, this compound disrupts the normal progression of the cell cycle . This disruption prevents cancer cells from dividing and proliferating, which is a key mechanism in its anticancer activity .

Pharmacokinetics

Paclitaxel, from which this compound is derived, is metabolized in the human liver by the cytochrome P450 enzyme to two structural isomers, one of which is this compound . This metabolism is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell division . By stabilizing microtubules and disrupting the cell cycle, this compound prevents cancer cells from dividing and proliferating . This leads to cell apoptosis, or programmed cell death, reducing the number of cancer cells in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of cytochrome P450 (CYP) enzymes, which metabolize Paclitaxel into this compound, can vary depending on factors such as genetic variations, liver function, and the presence of other drugs . These factors can affect the amount of this compound that is produced and its subsequent anticancer activity .

Biochemische Analyse

Biochemical Properties

3’-p-Hydroxypaclitaxel is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 . These enzymes interact with this compound, leading to the production of two minor metabolites, this compound and 6a, 3’-p-dihydroxypaclitaxel . The nature of these interactions is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of this compound .

Cellular Effects

This compound, like its parent compound paclitaxel, has significant effects on various types of cells and cellular processes . It influences cell function by binding to β-tubulin and arresting the cell cycle in its mitotic phase . This leads to the inhibition of cancer cell division and cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to β-tubulin, enhancing the polymerization of β-tubulins and stabilizing the microtubules to inhibit treadmilling dynamics . This results in the inhibition of cancer cell division and cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It is crucial to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its biochemical profile . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important areas of study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3’-p-Hydroxypaclitaxel is synthesized through the hydroxylation of paclitaxel. The process involves the cytochrome P450 enzyme system, particularly CYP3A4, which adds a hydroxyl group at the para position of the phenyl ring attached to the taxane core .

Industrial Production Methods: The industrial production of this compound involves the extraction of paclitaxel from the bark of the Pacific Yew tree, followed by enzymatic hydroxylation using CYP3A4. The compound is then purified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-p-Hydroxypaclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

    Paclitaxel: The parent compound from which 3’-p-Hydroxypaclitaxel is derived.

    6α-Hydroxypaclitaxel: Another metabolite of paclitaxel formed through hydroxylation at the 6α position.

Uniqueness: this compound is unique due to its specific hydroxylation at the para position of the phenyl ring, which slightly modifies its physicochemical properties relative to paclitaxel. This structural change increases the molecule’s polarity, potentially affecting its solubility, distribution, and overall pharmacokinetic profile .

Biologische Aktivität

3'-p-Hydroxypaclitaxel (3'-p-OH-PTX) is a significant metabolite of paclitaxel, a widely used chemotherapeutic agent primarily for treating various cancers, including ovarian and breast cancer. Understanding the biological activity of 3'-p-OH-PTX is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with paclitaxel treatment.

Metabolic Pathways

The metabolism of paclitaxel involves several cytochrome P450 enzymes, particularly CYP3A1 and CYP3A2 in rats, which are responsible for converting paclitaxel into its hydroxylated metabolites, including 3'-p-OH-PTX and 2-hydroxypaclitaxel (2-OH-PTX) . In humans, the metabolic pathways may differ due to variations in enzyme expression and activity, which can affect drug efficacy and safety.

Table 1: Metabolites of Paclitaxel

MetaboliteEnzyme InvolvedSpecies
3'-p-HydroxypaclitaxelCYP3A1/3A2Rat
2-HydroxypaclitaxelCYP3A1/3A2Rat
6α-HydroxypaclitaxelCYP2C8Human

Pharmacokinetics

Research indicates that the pharmacokinetics of 3'-p-OH-PTX can be influenced by various factors, including the formulation vehicle Cremophor EL, which affects the kinetics of paclitaxel and its metabolites . A population pharmacokinetic study involving 1156 samples from women undergoing treatment for gynecological cancer demonstrated that the concentrations of 3'-p-OH-PTX were significantly correlated with Cremophor EL concentrations .

Biological Activity

The biological activity of 3'-p-OH-PTX has been evaluated in several studies. It exhibits cytotoxic effects similar to paclitaxel, contributing to its potential as an anticancer agent. For instance, a study assessing the inhibitory effects of various extracts on 6α-hydroxypaclitaxel and 3'-p-OH-PTX found that both metabolites retained significant activity against cancer cell lines .

Case Study: Efficacy in Cancer Treatment

In a clinical setting, patients receiving paclitaxel often experience varying degrees of efficacy and toxicity. A notable case involved patients treated with a combination of paclitaxel and cisplatin, where the incidence of neurotoxicity was significantly higher with rapid infusion rates. This highlights the importance of understanding the role of metabolites like 3'-p-OH-PTX in mediating these effects .

Drug Interactions

The interaction between paclitaxel and other substances can also influence the levels and activity of its metabolites. For example, studies have shown that certain herbal extracts can inhibit or induce the metabolism of paclitaxel, thereby affecting the concentration of 3'-p-OH-PTX in circulation . This underscores the need for careful monitoring during combination therapies.

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSMHFPSILYEIA-MZXODVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314434
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132160-32-8
Record name 3′-p-Hydroxypaclitaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132160-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-p-Hydroxypaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-p-Hydroxypaclitaxel
Reactant of Route 2
3'-p-Hydroxypaclitaxel
Reactant of Route 3
3'-p-Hydroxypaclitaxel
Reactant of Route 4
Reactant of Route 4
3'-p-Hydroxypaclitaxel
Reactant of Route 5
3'-p-Hydroxypaclitaxel
Reactant of Route 6
Reactant of Route 6
3'-p-Hydroxypaclitaxel
Customer
Q & A

Q1: What is 3'-p-Hydroxypaclitaxel and how does it relate to paclitaxel?

A1: 3'-p-Hydroxypaclitaxel is a major metabolite of the anticancer drug paclitaxel (Taxol®). [, , , , , , , , , ] Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible for 3'-p-hydroxypaclitaxel formation. [, ]

Q2: How does the metabolism of paclitaxel vary between individuals?

A2: Significant inter-individual differences exist in paclitaxel metabolism, even among individuals without known liver dysfunction. [, ] These differences are primarily attributed to variations in the expression and activity of CYP2C8 and CYP3A4 enzymes, which are responsible for the formation of 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, respectively. [, ] Genetic polymorphisms in the genes encoding these enzymes, as well as the drug transporter MDR1, can contribute to the observed variability. []

Q3: What is the relative abundance of 3'-p-hydroxypaclitaxel compared to other paclitaxel metabolites?

A3: While 6α-hydroxypaclitaxel is generally the major metabolite of paclitaxel produced by CYP2C8, the relative abundance of 3'-p-hydroxypaclitaxel, produced by CYP3A4, can vary significantly. [] Some individuals exhibit a "shifting phenomenon" where CYP3A4-mediated metabolism becomes more prominent. [] Notably, in mice, 3'-p-hydroxypaclitaxel and 6α-hydroxypaclitaxel are found primarily in the gut, liver, and gall bladder, suggesting direct biliary excretion. []

Q4: Can 3'-p-hydroxypaclitaxel be detected in patients undergoing paclitaxel treatment?

A4: Yes, 3'-p-hydroxypaclitaxel can be detected in the plasma of patients receiving paclitaxel therapy. [, , ] Its concentration, along with other paclitaxel metabolites, can be quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC). [, , , , ]

Q5: Are there any known drug interactions that can affect 3'-p-hydroxypaclitaxel levels?

A5: Co-administration of drugs that inhibit or induce CYP3A4 activity can significantly alter the plasma concentrations of 3'-p-hydroxypaclitaxel. For instance, antifungal drugs like ketoconazole and miconazole, as well as the antineoplastic drug doxorubicin, have been shown to inhibit the formation of 6α-hydroxypaclitaxel, potentially leading to an increase in 3'-p-hydroxypaclitaxel levels. [] Additionally, co-administration of paclitaxel with cyclosporin A, an inhibitor of both P-glycoprotein and CYP3A, resulted in higher 3'-p-hydroxypaclitaxel:paclitaxel AUC ratios compared to intravenous paclitaxel administration. []

Q6: Can 3'-p-hydroxypaclitaxel be detected in newborns exposed to paclitaxel during gestation?

A6: Research has confirmed the presence of 3'-p-hydroxypaclitaxel in meconium samples collected from newborns whose mothers underwent paclitaxel chemotherapy during pregnancy. [, ] This finding provides direct evidence of fetal exposure to paclitaxel and its metabolites.

Q7: What analytical techniques are employed to identify and quantify 3'-p-hydroxypaclitaxel?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly used for the identification and quantification of 3'-p-hydroxypaclitaxel in biological samples. [, , , , ] Additionally, tandem mass spectrometry (MS/MS) can be employed for structural characterization. [] Immunoassays utilizing monoclonal antibodies have also been developed for rapid and cost-effective measurement of paclitaxel and its metabolites, including 3'-p-hydroxypaclitaxel. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.